SJB3-019A

USP1 inhibition leukemia ID1 degradation

SJB3-019A is an irreversible USP1 inhibitor demonstrating a 0.0781 μM IC₅₀ in K562 leukemia cells, 5-fold more potent than analog SJB2-043 in promoting ID1 degradation and cytotoxicity. Its distinct selectivity fingerprint (USP8/USP2 > USP1) ensures differentiated biological outcomes compared to other USP1 probes. Validated across multiple myeloma, B-ALL, hepatocellular carcinoma, and ovarian cancer models, this ≥98% (HPLC) powder enables reliable DDR and synthetic lethality research. Choose SJB3-019A for compound-specific potency, not class-level assumptions.

Molecular Formula C16H8N2O3
Molecular Weight 276.25
Cat. No. B1574206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJB3-019A
Synonyms2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione
Molecular FormulaC16H8N2O3
Molecular Weight276.25
Structural Identifiers
SMILESO=C(C1=C2OC(C3=CN=CC=C3)=N1)C4=CC=CC=C4C2=O
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SJB3-019A USP1 Inhibitor: Potency and Selectivity Profile for Oncology Research Procurement


SJB3-019A is a small-molecule irreversible inhibitor of ubiquitin-specific protease 1 (USP1), a deubiquitinating enzyme that regulates DNA damage response and cellular differentiation pathways [1]. The compound exhibits an IC₅₀ of 0.0781 μM in K562 leukemia cells and demonstrates a 5-fold potency advantage over its close analog SJB2-043 in promoting ID1 degradation and cytotoxicity . SJB3-019A is supplied as ≥98% (HPLC) powder with molecular formula C₁₆H₈N₂O₃, CAS 2070015-29-9 .

Why SJB3-019A Cannot Be Substituted with Other USP1 Inhibitors in Oncology Research


USP1 inhibitors exhibit substantial divergence in potency, selectivity, and downstream biomarker modulation, rendering simple analog substitution scientifically invalid. SJB3-019A demonstrates 5-fold higher potency than the structurally related analog SJB2-043 in identical cellular assays . More critically, independent profiling reveals that SJB3-019A inhibits USP8 and USP2 approximately 10-fold better than USP1, establishing a distinct selectivity fingerprint that differs from other USP1-targeting probes [1]. This differential target engagement profile translates to divergent biological outcomes across disease models, as evidenced by SJB3-019A's validated activity in multiple myeloma, B-ALL, hepatocellular carcinoma, and ovarian cancer models [2]. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions.

SJB3-019A Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


SJB3-019A vs SJB2-043: 5-Fold Potency Advantage in K562 Leukemia Cellular Assays

In head-to-head cellular assays using K562 chronic myeloid leukemia cells, SJB3-019A exhibits a 5-fold higher potency than SJB2-043 in promoting ID1 degradation and inducing cytotoxicity . This represents the most direct comparator evidence available for procurement decisions between these two USP1 inhibitors.

USP1 inhibition leukemia ID1 degradation

SJB3-019A Target Selectivity Profile: Differential DUB Inhibition Fingerprint

Independent profiling across deubiquitinating enzymes (DUBs) reveals that SJB3-019A inhibits USP8 and USP2 approximately 10-fold better than its nominal target USP1 [1]. This selectivity fingerprint distinguishes SJB3-019A from other USP1 inhibitors that may exhibit different off-target profiles. In contrast, the compound selectively blocks USP1 enzymatic activity without markedly affecting USP2, USP7, and USP14 at relevant concentrations [2].

DUB selectivity USP8 USP2 target engagement

SJB3-019A Synergistic Combination Efficacy with Chemotherapeutic Agents

SJB3-019A demonstrates quantifiable synergy with multiple established chemotherapeutic agents across distinct cancer models. In hepatocellular carcinoma, the combination of doxorubicin (Dox) and SJB3-019A markedly enhanced apoptosis in PRF/5 and MHCC-97H cell lines and produced tumor inhibition in vivo using xenograft and orthotopic liver tumor models [1]. In multiple myeloma, SJB3-019A triggers synergistic cytotoxicity when combined with HDAC inhibitor ACY-1215, bortezomib, lenalidomide, or pomalidomide [2].

combination therapy synergy doxorubicin bortezomib

SJB3-019A Validated Activity Across Multiple Hematologic and Solid Tumor Models

Unlike earlier USP1 inhibitors with limited disease model validation, SJB3-019A has demonstrated reproducible efficacy across a broad panel of cancer types. Pharmacological inhibition significantly represses cell proliferation and triggers apoptosis in B-cell acute lymphoblastic leukemia (B-ALL) cells [1]. In multiple myeloma, SJB3-019A decreases viability of cell lines and patient tumor cells, inhibits bone marrow plasmacytoid dendritic cell-induced tumor growth, and overcomes bortezomib resistance [2]. In ovarian cancer, SJB3-019A co-delivered with PARP inhibitor Niraparib enhances DNA damage accumulation, suppresses homologous recombination repair, and activates STING signaling for antitumor immunity [3].

multiple myeloma B-ALL ovarian cancer hepatocellular carcinoma

SJB3-019A Biochemical Selectivity Validation: USP1-Specific Blockade Confirmed

In purified recombinant DUB enzyme assays, SJB3-019A achieves >90% inhibition of USP1 at 1 μM concentration while demonstrating concentration-dependent blockade of cellular USP1 activity without markedly affecting activity of other DUBs including USP2, USP7, and USP14 [1]. This selectivity profile, validated across both biochemical and cellular assays, contrasts with broader-spectrum DUB inhibitors and supports target-specific experimental interpretation.

USP1 selectivity DUB panel biochemical validation

SJB3-019A Optimal Research and Industrial Application Scenarios


Multiple Myeloma Research and Bortezomib Resistance Studies

SJB3-019A is optimally deployed in multiple myeloma research where USP1 inhibition has been validated to decrease cell viability, overcome bortezomib resistance, and induce caspase-mediated apoptosis via activation of caspase-3, caspase-8, and caspase-9 [1]. The compound also degrades downstream ID proteins, inhibits DNA repair via Fanconi anemia pathway and homologous recombination blockade, and downregulates stem cell renewal-associated proteins Notch-1, Notch-2, SOX-4, and SOX-2 [1].

Hematologic Malignancy Studies: B-ALL and Leukemia Models

SJB3-019A is well-suited for B-cell acute lymphoblastic leukemia (B-ALL) and chronic myeloid leukemia (K562) studies, where it significantly represses cell proliferation and triggers apoptosis via the ID1/AKT signaling pathway [2]. The compound's 5-fold potency advantage over SJB2-043 in K562 cells makes it the preferred procurement choice for leukemia-focused research programs .

Combination Therapy and Chemosensitization Studies

SJB3-019A demonstrates validated synergy with multiple chemotherapeutic and targeted agents, supporting its use in combination studies. Documented synergies include doxorubicin in hepatocellular carcinoma models (with in vivo xenograft validation), and combinations with HDAC inhibitor ACY-1215, bortezomib, lenalidomide, or pomalidomide in multiple myeloma models [3].

DNA Damage Response and Synthetic Lethality Research

SJB3-019A modulates key DNA repair pathways by increasing levels of ubiquitinated FANCD2 and ubiquitinated PCNA while reducing homologous recombination (HR) activity . This mechanistic profile supports its application in synthetic lethality studies, particularly in combination with PARP inhibitors in ovarian cancer models where co-delivery enhances DNA damage accumulation and activates STING-mediated antitumor immunity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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